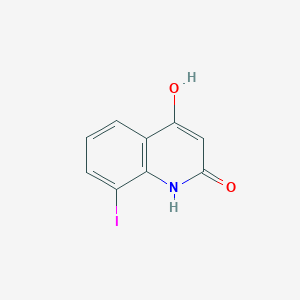
4-Hydroxy-8-iodoquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-8-iodoquinolin-2(1H)-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both hydroxyl and iodine substituents on the quinoline ring makes this compound particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-8-iodoquinolin-2(1H)-one typically involves the iodination of 4-hydroxyquinolin-2(1H)-one. One common method is as follows:
Starting Material: 4-Hydroxyquinolin-2(1H)-one.
Iodination: The starting material is treated with iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-Hydroxy-8-iodoquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-Oxo-8-iodoquinolin-2(1H)-one.
Reduction: 4-Hydroxyquinolin-2(1H)-one.
Substitution: 4-Hydroxy-8-azidoquinolin-2(1H)-one.
科学研究应用
4-Hydroxy-8-iodoquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes and pigments due to its unique chemical properties.
作用机制
The mechanism of action of 4-Hydroxy-8-iodoquinolin-2(1H)-one depends on its specific application:
Antimicrobial Activity: It may inhibit the growth of microorganisms by interfering with their DNA synthesis or enzyme activity.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or proteins involved in cell proliferation.
相似化合物的比较
Similar Compounds
4-Hydroxyquinolin-2(1H)-one: Lacks the iodine substituent, making it less reactive in certain chemical reactions.
8-Iodoquinolin-2(1H)-one: Lacks the hydroxyl group, which may reduce its biological activity.
Uniqueness
4-Hydroxy-8-iodoquinolin-2(1H)-one is unique due to the presence of both hydroxyl and iodine substituents, which enhance its reactivity and potential biological activities compared to similar compounds.
属性
分子式 |
C9H6INO2 |
|---|---|
分子量 |
287.05 g/mol |
IUPAC 名称 |
4-hydroxy-8-iodo-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6INO2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-4H,(H2,11,12,13) |
InChI 键 |
SUDJJVRFYBFBCN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)I)NC(=O)C=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















